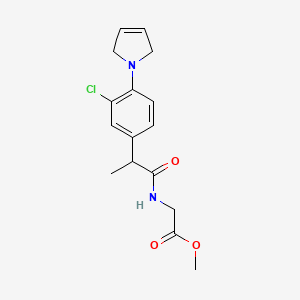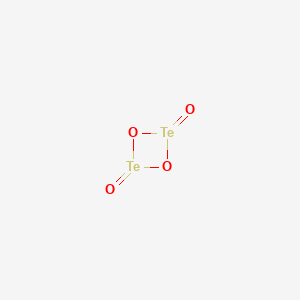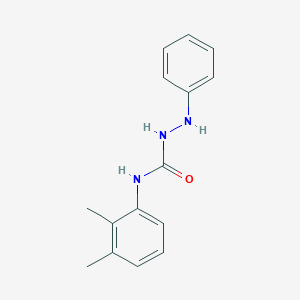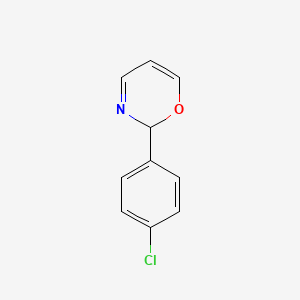
Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate is a complex organic compound that features a unique structure incorporating a chloro-substituted phenyl ring and a dihydropyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-nitrophenylacetic acid with 2,5-dihydropyrrole under acidic conditions to form an intermediate compound.
Reduction: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting amine is acylated with methyl 2-bromoacetate in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, where nucleophiles like thiols or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate or primary amines in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Thiol or amine-substituted derivatives.
科学的研究の応用
Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- Methyl 2-(2-(3-chloro-4-(2,5-dimethylpyrrol-1-yl)phenyl)propanoylamino)acetate
- 4-[3-(2-chloro-acetyl)-2,5-dimethyl-pyrrol-1-yl]-benzoic acid methyl ester
Uniqueness
Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate is unique due to the presence of the dihydropyrrole moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
CAS番号 |
193143-60-1 |
|---|---|
分子式 |
C16H19ClN2O3 |
分子量 |
322.78 g/mol |
IUPAC名 |
methyl 2-[2-[3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl]propanoylamino]acetate |
InChI |
InChI=1S/C16H19ClN2O3/c1-11(16(21)18-10-15(20)22-2)12-5-6-14(13(17)9-12)19-7-3-4-8-19/h3-6,9,11H,7-8,10H2,1-2H3,(H,18,21) |
InChIキー |
ONUKACBHFVZQHP-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1)N2CC=CC2)Cl)C(=O)NCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Hydroxy-2-(2-hydroxypropyl)-3,9-dioxabicyclo[4.2.1]nonan-4-one](/img/structure/B12553816.png)
![1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12553817.png)
![2,2,3,3,4,4,5,5-Octafluoro-5-[(tridecafluorohexyl)oxy]pentan-1-amine](/img/structure/B12553822.png)

![(2S,2'S)-2,2'-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid (non-preferred name)](/img/structure/B12553833.png)


![(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole](/img/structure/B12553865.png)

![2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12553886.png)


![Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]-](/img/structure/B12553895.png)
